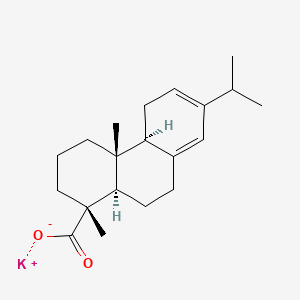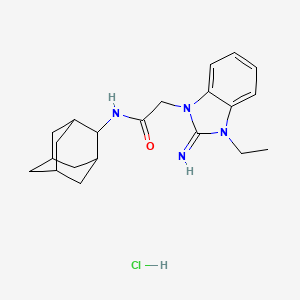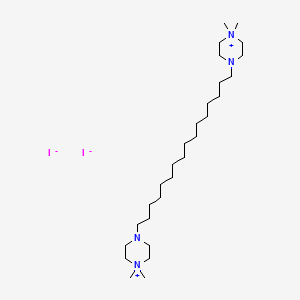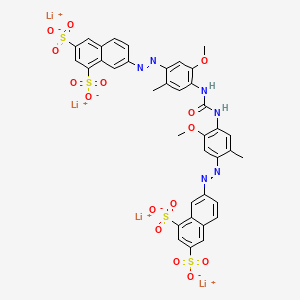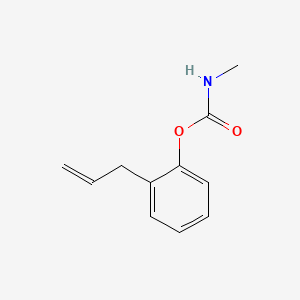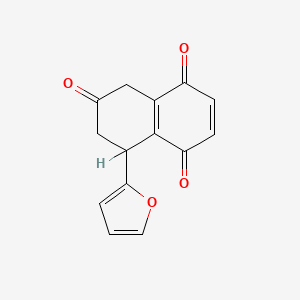
1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H3Cl3F3NO2S and a molecular weight of 328.52 g/mol It is characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide typically involves the reaction of 3,4,5-trichloroaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or trichlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states and reduced forms of the compound.
Scientific Research Applications
1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trichlorophenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound shares similar structural features but differs in the functional groups attached to the phenyl ring.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another compound with a trifluoromethyl group but with different substituents and reactivity.
Uniqueness
1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trichlorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
53719-45-2 |
|---|---|
Molecular Formula |
C7H3Cl3F3NO2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H3Cl3F3NO2S/c8-4-1-3(2-5(9)6(4)10)14-17(15,16)7(11,12)13/h1-2,14H |
InChI Key |
WHVHSIVLDBKJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



